3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,3-benzodioxol-5-yl moiety have been found to exhibit activity against various cancer cell lines . The primary targets of these compounds could be proteins involved in cell proliferation and survival.
Biochemical Pathways
The compound may affect pathways related to cell cycle regulation and apoptosis. It could potentially interfere with the normal function of proteins involved in these pathways, leading to cell cycle arrest and programmed cell death .
Result of Action
The ultimate result of the compound’s action could be the inhibition of cancer cell proliferation and the induction of cell death .
Biochemical Analysis
Biochemical Properties
It shares structural similarities with other compounds such as Eutylone , which is known to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these monoamine neurotransmitters .
Cellular Effects
Based on its structural similarity to Eutylone , it might influence cell function by interacting with monoamine transporters, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds like Eutylone have been shown to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This suggests that 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one may exert its effects at the molecular level through similar interactions.
Properties
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c32-25(30-13-11-29(12-14-30)16-18-5-10-23-24(15-18)35-17-34-23)19-6-8-20(9-7-19)31-26(33)21-3-1-2-4-22(21)28-27(31)36/h5-10,15,21-22H,1-4,11-14,16-17H2,(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPRFQOMWQDYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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